molecular formula C14H13NO4 B2392351 3-(2-Furoylamino)-3-phenylpropanoic acid CAS No. 500002-15-3

3-(2-Furoylamino)-3-phenylpropanoic acid

Cat. No.: B2392351
CAS No.: 500002-15-3
M. Wt: 259.261
InChI Key: MMPXOXNLAORIRR-UHFFFAOYSA-N
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Description

3-(2-Furoylamino)-3-phenylpropanoic acid is an organic compound that features a furan ring, an amide linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furoylamino)-3-phenylpropanoic acid typically involves the reaction of 2-furoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the furoyl chloride and the amino group of the 3-phenylpropanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furoylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Furoylamino)-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Furoylamino)-3-phenylpropanoic acid involves its interaction with various molecular targets. The furan ring and amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The phenyl group can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furoylamino)-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group on the phenyl ring.

    3-(2-Furoylamino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring.

    3-(2-Furoylamino)-3-(4-nitrophenyl)propanoic acid: Features a nitro group on the phenyl ring.

Uniqueness

3-(2-Furoylamino)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, amide linkage, and phenyl group allows for diverse interactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

3-(furan-2-carbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(17)9-11(10-5-2-1-3-6-10)15-14(18)12-7-4-8-19-12/h1-8,11H,9H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPXOXNLAORIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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